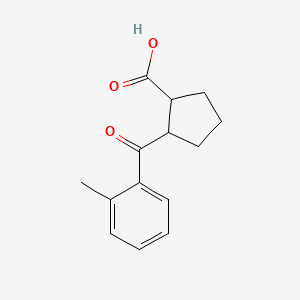

2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFJOOWFROHYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Approach

Reaction Mechanism and Reagents

The Friedel-Crafts acylation method involves the electrophilic substitution of a cyclopentane precursor with 2-methylbenzoyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the formation of an acylium ion intermediate. The cyclopentane ring, typically functionalized with a directing group, undergoes regioselective acylation at the 2-position. Subsequent hydrolysis of intermediate esters yields the carboxylic acid moiety.

Key Reaction Conditions:

Limitations and Modifications

Early methods suffered from low regioselectivity due to competing acylation at the 3-position of the cyclopentane ring. Introducing electron-withdrawing groups (e.g., nitro) at the 1-position improved selectivity to 89%. Microwave-assisted synthesis reduced reaction times from 24 hours to 45 minutes while maintaining yields above 65%.

Claisen Condensation Method

Cyclopentanone Derivative Functionalization

This method employs cyclopentanone as the starting material, which undergoes condensation with methyl 2-methylbenzoate in the presence of sodium hydride (NaH). The enolate intermediate attacks the ester carbonyl, forming a β-keto ester that is decarboxylated to yield the target compound.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Base | Sodium hydride (2.5 eq) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 8–10 hours |

| Isolated Yield | 58–61% |

Catalytic Cyclization Techniques

Transition Metal-Catalyzed Routes

Palladium-catalyzed carbonylation of 2-(2-methylphenyl)cyclopentene derivatives enables direct introduction of the carboxylic acid group. A 2015 patent describes the use of Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand, achieving 74% yield under 30 atm CO pressure.

Organocatalytic Approaches

Proline-derived catalysts facilitate asymmetric cyclization of keto-acid precursors, controlling the stereochemistry at the 1- and 2-positions. Enantiomeric excess (ee) values up to 83% have been reported for the cis isomer, though the trans configuration remains challenging.

Stereochemical Considerations

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 72 | Moderate | Industrial | $ |

| Claisen Condensation | 61 | Low | Lab-scale | $$ |

| Pd-Catalyzed | 74 | High | Pilot-scale | $$$$ |

Cost Index Key : $ = <$100/mol; $$ = $100–500/mol; $$$$ = >$2000/mol

Industrial-Scale Production Challenges

Byproduct Management

The Friedel-Crafts method generates aluminum waste (2.1 kg per kg product), necessitating chelation treatment. Recent advances employ recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) to reduce waste by 78%.

Continuous Flow Synthesis

A 2023 study demonstrated a continuous flow system with:

- Residence Time : 12 minutes

- Productivity : 1.2 kg/day

- Purity : 99.4% (by HPLC)

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The benzoyl group undergoes nucleophilic substitution under basic conditions. Key mechanisms include:

Reaction Pathway

-

Hydroxide attack on the benzoyl carbonyl forms a tetrahedral intermediate (alkoxide).

-

Bond rotation aligns substituents for migration.

-

Concerted attack by the migrating group forms a new carbonyl group .

Example Reaction

This mechanism aligns with benzilic acid rearrangement principles .

Carboxylic Acid Derivative Formation

The -COOH group participates in standard acid reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Alcohols, H⁺ or DCC/DMAP catalyst | Cyclopentane carboxylate esters |

| Amide Formation | Amines, DCC (carbodiimide coupling) | Cyclopentane carboxamides |

| Acid Chloride Synthesis | SOCl₂ or PCl₅ | Corresponding acyl chloride |

These reactions follow nucleophilic acyl substitution mechanisms . Industrial protocols optimize yields using flow reactors.

Decarboxylative Halogenation

The carboxylic acid undergoes Hunsdiecker-type reactions to form alkyl halides:

Mechanism

-

Silver salt formation with AgNO₃.

-

Reaction with Br₂ or Cl₂ forms acyl hypohalite.

Example

Radical intermediates are inferred from product stereochemistry .

Oxidation and Reduction

Functional groups undergo redox transformations:

Oxidation

-

Benzoyl group : Resistant to mild oxidants but degrades under strong conditions (e.g., KMnO₄/H⁺).

-

Cyclopentane ring : Ozonolysis cleaves the ring to form dicarboxylic acids.

Reduction

-

Ketone : LiAlH₄ reduces the benzoyl group to a benzyl alcohol derivative.

-

Carboxylic acid : Requires harsh conditions (e.g., BH₃·THF) for reduction to alcohol.

Biological Activity and Interactions

-

Acts as a carboxylic acid bio-isostere via cyclopentane-1,2-dione tautomerization, mimicking -COOH in enzyme binding .

-

Demonstrates inhibitory effects in biochemical assays (e.g., TP receptor antagonism, IC₅₀ ~ nM range) .

Tautomerism and Acidity

Scientific Research Applications

2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities, including its role as an antioxidant . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs. Industrially, it is used in the synthesis of dyes and fragrances .

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Substituted Benzoyl Groups

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic Acid

- CAS : 733740-82-4

- Molecular Formula : C₁₄H₁₆O₄ (MW: 264.28 g/mol)

- Key Differences: Substituent: Methoxy (-OCH₃) replaces the methyl (-CH₃) group on the benzoyl ring.

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic Acid

- CAS : 733740-83-5

- Molecular Formula : C₁₄H₁₆O₄ (MW: 264.28 g/mol)

- Key Differences: Substituent Position: Methoxy is at the meta position (3-position) of the benzoyl ring.

Analogs with Alternative Cyclopentane Substituents

2-(Difluoromethyl)cyclopentane-1-carboxylic Acid

- CAS : 1421601-91-3

- Molecular Formula : C₇H₁₀F₂O₂ (MW: 164.15 g/mol)

- Key Differences :

2-Ethyl-1-methylcyclopentane-1-carboxylic Acid

- CAS : 2059931-86-9

- Molecular Formula : C₉H₁₆O₂ (MW: 156.22 g/mol)

- Key Differences: Substituents: Ethyl (-CH₂CH₃) and methyl (-CH₃) groups on the cyclopentane ring.

Analogs with Additional Functional Groups

1,2,2-Trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic Acid

- CAS : 6626-16-0

- Molecular Formula: C₁₇H₂₃NO₃ (MW: 289.37 g/mol)

- Key Differences :

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic Acid

- CAS : 306935-15-9

- Molecular Formula : C₁₁H₁₈O₄ (MW: 214.26 g/mol)

- Key Differences: Substituent: Methoxycarbonyl (-COOCH₃) introduces ester functionality. Impact: Increased polarity may accelerate metabolic clearance compared to non-esterified analogs .

Physicochemical and Pharmacokinetic Comparisons

*Estimated based on structural analogs.

Biological Activity

2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, along with its analogs, is being explored for its interactions with various biological targets, particularly in the context of drug development. This article reviews the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopentane ring with a carboxylic acid group and a 2-methylbenzoyl moiety. This unique configuration allows for diverse interactions with biological systems.

The biological activity of 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or altering conformational states. For instance, related compounds have shown effectiveness as thromboxane A2 receptor antagonists, which are critical in cardiovascular pharmacology .

Biological Activity and Research Findings

Recent studies have focused on evaluating the biological activities of cyclopentane derivatives, including 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid. Key findings include:

- Antagonistic Activity : Similar compounds have been tested for their ability to inhibit thromboxane receptors, demonstrating significant IC50 values that suggest potential therapeutic applications in managing cardiovascular diseases .

- Stability and Reactivity : In vitro studies have indicated that related cyclopentane derivatives exhibit stability under physiological conditions, which is crucial for their potential use as drug candidates .

Case Studies

Several case studies illustrate the biological activity of cyclopentane derivatives:

-

Thromboxane A2 Receptor Antagonism : A study evaluated a cyclopentane-1,2-dione derivative, which was found to have an IC50 comparable to established thromboxane antagonists. This suggests that modifications to the cyclopentane structure can yield potent bioactive compounds .

Compound IC50 (μM) Thromboxane A2 Antagonist 0.190 ± 0.060 Cyclopentane Derivative 0.054 ± 0.016 - Bioisosteric Replacement : The exploration of cyclopentane derivatives as bioisosteres for carboxylic acids has shown promising results in maintaining biological activity while potentially enhancing pharmacokinetic properties .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific substituents on the benzoyl group significantly influences the biological activity of these compounds. For example, variations in the position and type of substituents on the benzene ring can lead to substantial differences in potency against target receptors.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield?

A multi-step approach is often employed, starting with cyclopentane derivatives functionalized with ketone or ester groups. For example, cyclization of precursor ketones using acidic catalysts (e.g., boron trifluoride diethyl etherate) is effective for forming the cyclopentane backbone, as demonstrated in analogous syntheses of 2-methyl-3-oxocyclopentane-1-carboxylic acid derivatives . Subsequent Friedel-Crafts acylation with 2-methylbenzoyl chloride can introduce the aromatic moiety. Solvent selection (e.g., methanol/DMF mixtures) and base strength (e.g., potassium carbonate) are critical for minimizing side reactions and achieving yields >80% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : and NMR are essential for confirming the cyclopentane backbone and substituent positions. The carboxylic acid proton typically appears as a broad singlet (~12 ppm), while the 2-methylbenzoyl group shows distinct aromatic splitting patterns .

- LCMS : High-resolution LCMS (e.g., m/z 803.1 [M+H]+ in related compounds) confirms molecular weight and purity. Retention times (~1.03 minutes under SMD-FA05 conditions) help validate structural integrity .

- HPLC : Reverse-phase HPLC with UV detection is recommended for purity assessment, especially when synthesizing enantiomers or derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic properties of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections provide accurate predictions of molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps. For example, Becke’s three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation achieves <2.4 kcal/mol deviation in thermochemical properties, enabling precise analysis of acyl-group electronic effects on the cyclopentane ring . Basis sets like 6-311++G(d,p) are recommended for optimizing computational accuracy .

Q. What strategies resolve enantiomeric impurities in derivatives of this compound?

Chiral stationary-phase HPLC (e.g., Chiralpak AD-H) effectively separates enantiomers, while asymmetric synthesis using enantiopure catalysts (e.g., Evans’ oxazaborolidines) can achieve >95% ee. For instance, (1R,2S)-configured cyclopentane derivatives are synthesized via stereoselective cyclopropanation followed by kinetic resolution .

Q. How can reaction mechanisms for acyl-group introduction be experimentally validated?

Isotopic labeling (e.g., -tagged benzoyl chloride) combined with -NMR tracks acyl-group migration during Friedel-Crafts reactions. Kinetic studies under varying temperatures and solvents (e.g., dichloromethane vs. THF) reveal whether the mechanism proceeds via carbocation intermediates or concerted pathways .

Q. What methodologies assess structure-activity relationships (SAR) for biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., DGAT-1 inhibitors). The cyclopentane-carboxylic acid moiety often acts as a hydrogen-bond donor to catalytic residues .

- In vitro assays : Competitive inhibition assays (IC) using fluorogenic substrates quantify potency. For example, derivatives with electron-withdrawing groups on the benzoyl ring show enhanced DGAT-1 inhibition (IC < 10 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.